molecular formula C34H30N8O2 B12805017 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- CAS No. 166756-63-4

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)-

Cat. No.: B12805017
CAS No.: 166756-63-4
M. Wt: 582.7 g/mol
InChI Key: FGWARXSCGJFBCM-UHFFFAOYSA-N
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Description

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of triazoloacridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to an acridinone moiety, which is further substituted with an imidazoacridinone group.

Preparation Methods

The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acridinone and imidazoacridinone groups. The synthetic route typically starts with the preparation of the triazole intermediate, followed by cyclization reactions to form the acridinone and imidazoacridinone structures. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or acridinone rings, using reagents like alkyl halides or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.

Scientific Research Applications

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of study in drug development.

    Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and acridinone moieties can bind to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- include other triazoloacridinones and imidazoacridinones. These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects.

Properties

CAS No.

166756-63-4

Molecular Formula

C34H30N8O2

Molecular Weight

582.7 g/mol

IUPAC Name

10-[3-[methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C34H30N8O2/c1-40(18-6-16-35-23-12-14-25-31-29(23)33(43)21-8-2-4-10-27(21)41(31)20-37-25)19-7-17-36-24-13-15-26-32-30(24)34(44)22-9-3-5-11-28(22)42(32)39-38-26/h2-5,8-15,20,35-36H,6-7,16-19H2,1H3

InChI Key

FGWARXSCGJFBCM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O

Origin of Product

United States

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